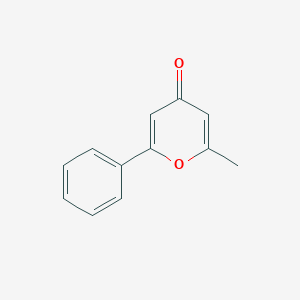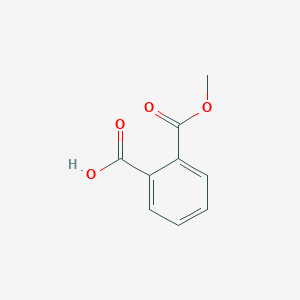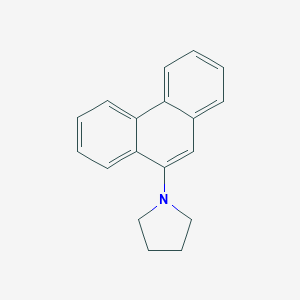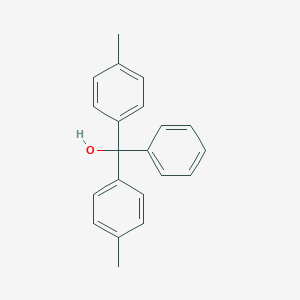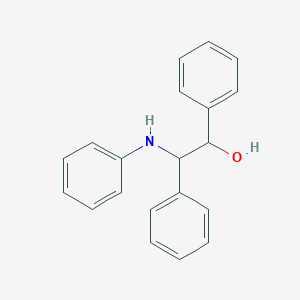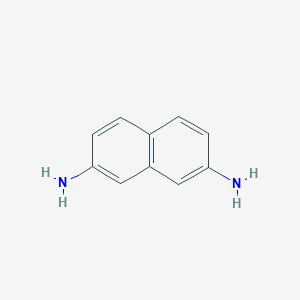
萘-2,7-二胺
概述
描述
Naphthalene-2,7-diamine, also known as 2,7-naphthalenediamine, is one of the isomers of naphthalene bearing two amino groups . These compounds are generally white solids that tend to air-oxidize .
Synthesis Analysis
Naphthalene-2,7-diamine is usually prepared by reducing the nitronaphthalene derivative and aminating the subsequent hydroxynaphthalene derivative . A series of novel aromatic polyamides was synthesized from the diamine and several structurally different aromatic diacids .Molecular Structure Analysis
The molecular structure of Naphthalene-2,7-diamine can be found in various databases such as ChemSpider . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2,3-Diaminonaphthalene (DAN) is used in the nitrite detection test, where it reacts with nitrite to form fluorescent 1H-naphthotriazol. DAN also reacts with selenite to form 4,5-benzopiazselenol which is detectable via absorptiometry or fluorometry .Physical And Chemical Properties Analysis
Naphthalene-2,7-diamine is a white crystalline solid having polycyclic aromatic hydrocarbon with characteristic mothball odor . More detailed physical and chemical properties can be found in various databases .科学研究应用
Organic Electronics
Naphthalene-2,7-diamine derivatives, particularly naphthalene diimides (NDIs), are known for their high electron affinity and good charge carrier mobility . These properties make them suitable for use in organic electronics . They are used as n-type semiconducting materials in field-effect transistors, which are essential components of various electronic devices.
Photovoltaic Devices
Due to their excellent thermal and oxidative stability , NDIs derived from naphthalene-2,7-diamine are promising candidates for photovoltaic devices . They can serve as non-fullerene acceptors in solar cells, contributing to the development of more efficient and stable solar energy harvesting systems.
Flexible Displays
The electronic properties of NDIs also allow them to be used in flexible displays. Their ability to self-assemble into functional structures makes them ideal for creating displays that are not only flexible but also durable and efficient .
Supramolecular Chemistry
In supramolecular chemistry, NDIs are utilized for their ability to form host–guest complexes. These complexes can be applied to molecular switching devices such as catenanes and rotaxanes, which have potential uses in nanotechnology and materials science .
Sensing
Naphthalene diimides are applied in sensing due to their electrochemical properties . They can be used to develop sensors that detect various chemical or biological substances with high sensitivity and specificity .
Catalysis
The robust and planar structure of naphthalene-2,7-diamine derivatives makes them suitable for catalysis applications. They can facilitate a variety of chemical reactions, potentially leading to more efficient and environmentally friendly processes .
Medicine
In the medical field, water-soluble NDIs have shown promise in binding to DNA duplexes through threading intercalation. This property has enabled the development of unique DNA analytical techniques and functional DNA polymers . Additionally, NDIs have been identified as potential candidates for anticancer therapeutics due to their ability to stabilize noncanonical DNA structures associated with cancer development .
Supramolecular Polymers
NDIs based on naphthalene-2,7-diamine are used to create supramolecular polymers. These polymers have applications in various fields, including materials science, where they can be used to develop new materials with desirable properties such as enhanced strength, flexibility, or conductivity .
作用机制
- Interaction : Naphthalene-2,7-diamine may form charge-transfer complexes (CTCs) due to its planar structure and electron-acceptor properties .
- Absorption : Naphthalene-2,7-diamine is soluble in organic solvents like ethanol, acetone, and benzene but insoluble in water .
Mode of Action
Pharmacokinetics
Action Environment
安全和危害
未来方向
Naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances due to their strong fluorescence, electroactivity, and photostability . They are also useful for a variety of applications including supramolecular chemistry, sensing, host–guest complexes for molecular switching devices, ion-channels, catalysis, and medicine .
属性
IUPAC Name |
naphthalene-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJPJUGOYJOSLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210204 | |
| Record name | Naphthalene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-2,7-diamine | |
CAS RN |
613-76-3 | |
| Record name | 2,7-Naphthalenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Naphthylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Diaminonaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-2,7-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7-NAPHTHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYD4JR9W4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Naphthalene-2,7-diamine drive the formation of complex structures like nanotubes and vesicles?
A1: Naphthalene-2,7-diamine acts as a building block for supramolecular architectures. When combined with specific molecules like benzene-1,3,5-tricarboxylic acid, it forms aromatic amide oligomers. [] These oligomers self-assemble into nanotubes and vesicles driven by a combination of hydrogen bonding between amide groups and aromatic stacking interactions between the naphthalene and benzene rings. [, , , ] The specific morphology, whether vesicles or nanotubes, can be controlled by adjusting factors like solvent composition and oligomer concentration. []
Q2: Beyond structural control, are there applications for these Naphthalene-2,7-diamine based assemblies?
A3: Yes, the controlled self-assembly of Naphthalene-2,7-diamine-based structures offers exciting possibilities for material fabrication. For example, the organic micro/nanotubes and vesicles formed by these molecules have been successfully used as templates to create metallic structures. Researchers have demonstrated the fabrication of platinum (Pt) micro/nanotubes and hollow Pt nanospheres by utilizing the self-assembled organic structures as templates for the in situ reduction of K2PtCl4. [] This highlights the potential of these systems for applications in areas like catalysis and materials science.
Q3: How does the length of an aromatic amide oligomer containing Naphthalene-2,7-diamine affect its self-assembly properties?
A4: Studies have revealed that the length of aromatic amide oligomers plays a crucial role in their ability to form stable structures. While shorter oligomers lack significant dimerization tendencies, longer oligomers, specifically those with five or more amide units, demonstrate a remarkable ability to assemble into stable homoduplexes. [] This stability arises from the formation of multiple intermolecular hydrogen bonds between the N–H and C=O groups of the amide units. [] Importantly, the stability of the homoduplexes exhibits a near-linear relationship with the number of amide units present in the oligomer. []
Q4: What methods are used to study and characterize the self-assembly of Naphthalene-2,7-diamine based structures?
A5: Researchers employ a combination of techniques to investigate these systems. Microscopy techniques like SEM, AFM, and TEM are crucial for visualizing the morphology and size of the self-assembled structures. [, ] Spectroscopic methods like 1H NMR and fluorescence spectroscopy provide information on molecular interactions, binding constants, and conformational changes during assembly. [, , ] Additionally, X-ray diffraction can elucidate the molecular packing within the self-assembled structures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

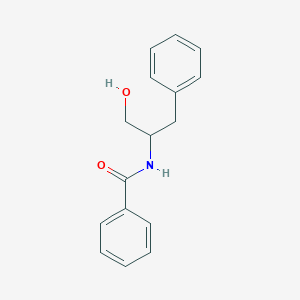



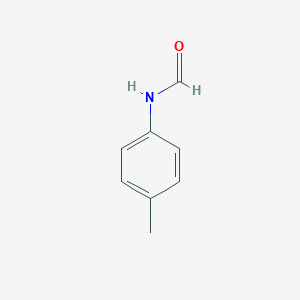
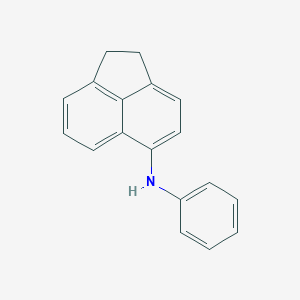
![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)
